molecular formula C22H25N3O3S2 B2416213 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 392323-81-8

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2416213
CAS No.: 392323-81-8
M. Wt: 443.58
InChI Key: SCQPIHUOOMHNIW-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide: is a complex organic compound that features a unique structure combining a cyclopentathiophene core with a sulfonylbenzamide moiety

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-14-10-15(2)13-25(12-14)30(27,28)17-8-6-16(7-9-17)21(26)24-22-19(11-23)18-4-3-5-20(18)29-22/h6-9,14-15H,3-5,10,12-13H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQPIHUOOMHNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

    Formation of the Cyclopentathiophene Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide.

    Attachment of the Sulfonylbenzamide Moiety: This step involves the reaction of the cyclopentathiophene intermediate with a sulfonyl chloride derivative of benzamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The benzamide moiety can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Materials Science: Its structural properties make it suitable for use in the development of novel materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Science: The compound can be incorporated into polymers to enhance their properties.

    Electronics: Its electronic properties make it suitable for use in organic electronic devices.

Mechanism of Action

The mechanism by which N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide: can be compared to other sulfonylbenzamide derivatives and cyclopentathiophene compounds.

Uniqueness

    Structural Features: The combination of a cyclopentathiophene core with a sulfonylbenzamide moiety is unique and contributes to the compound’s distinct properties.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it versatile for various applications.

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula: C24H28N2O2S
  • Molecular Weight: 432.49 g/mol
  • CAS Number: 924099-53-6

Structural Characteristics

The compound features a cyclopenta[b]thiophene moiety, which is known for its unique electronic properties that contribute to its biological activity. The presence of the sulfonyl group and the piperidine ring enhances its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to cyclopenta[b]thiophenes. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and OVACAR (ovarian cancer) cell lines, with submicromolar GI50 values indicating potent growth inhibition .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineGI50 (μM)LC50 (μM)
Compound 17A5490.69>100
Compound 17OVACAR-42.01>100
Compound 17CAKI-12.27>100
Compound 17T47D0.362>100

The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis, with evidence showing activation of caspases and inhibition of tubulin polymerization .

Neurological Activity

Compounds structurally similar to this compound have also been investigated for their neurological effects. Research indicates that certain derivatives exhibit anticonvulsant activity, surpassing traditional treatments like phenobarbital in efficacy .

Table 2: Anticonvulsant Activity Data

Compound IDModelED50 (mg/kg)
N-Benzyl PAADMaximal Electroshock13 - 21
PhenobarbitalMaximal Electroshock22

This suggests that modifications to the piperidine structure can enhance anticonvulsant properties.

Case Study: In Vivo Efficacy

In vivo studies conducted on murine models have shown that related compounds significantly reduce tumor growth compared to controls. For example, in a CT26 murine model, treatment with a cyclopenta[b]thiophene derivative resulted in a notable decrease in tumor size after several weeks of administration .

Clinical Implications

The promising results from both in vitro and in vivo studies suggest that this compound may serve as a lead compound for further development into anticancer and anticonvulsant therapies.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodological Answer: The synthesis involves multi-step protocols, including cyclization of the thiophene core, sulfonylation, and amidation. Key steps include:
  • Cyclopenta[b]thiophene formation : Cyclocondensation of ketones with sulfur-containing precursors under acidic conditions .
  • Sulfonylation : Reaction of 4-sulfonylbenzoyl chloride with the thiophene intermediate in anhydrous DCM, requiring precise temperature control (0–5°C) to avoid side reactions .
  • Amidation : Coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) in DMF, monitored by TLC for completion .
    Critical Parameters : Solvent purity (<0.01% H₂O), stoichiometric ratios (1:1.2 for sulfonylation), and inert atmosphere to prevent oxidation .

Q. Which biological activity screening assays are most relevant for this compound?

  • Methodological Answer: Prioritize assays aligned with its structural motifs:
  • Enzyme inhibition : Use fluorogenic substrates (e.g., for kinases or proteases) to quantify IC₅₀ values .
  • Cellular viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Anti-inflammatory potential : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .
    Controls : Include structurally analogous compounds (e.g., sulfonamide derivatives lacking the piperidine group) to isolate pharmacophore contributions .

Q. How should researchers validate the compound’s purity and structural integrity?

  • Methodological Answer: Employ orthogonal analytical techniques:
  • HPLC : Use a C18 column (ACN/H₂O gradient) to confirm ≥95% purity .
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., cyano group at C3 of thiophene, piperidine sulfonyl linkage) .
  • HRMS : Compare experimental vs. theoretical m/z for molecular formula confirmation (e.g., [M+H]⁺ = 444.12) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect target binding and potency?

  • Methodological Answer: Structure-activity relationship (SAR) studies highlight:
Modification Impact on Activity Reference
Piperidine methylationEnhanced lipophilicity & CNS penetration
Cyano group replacementReduced enzyme inhibition (e.g., COX-2)
Sulfonamide positional isomerismAltered hydrogen bonding with active sites
Approach : Synthesize derivatives (e.g., replacing 3,5-dimethylpiperidine with morpholine) and compare IC₅₀ values in dose-response assays .

Q. What in silico and experimental strategies are used to evaluate pharmacokinetics?

  • Methodological Answer:
  • ADME Prediction : SwissADME or pkCSM to estimate logP (≈3.2), BBB permeability (CNS MPO score >4), and CYP450 interactions .
  • Plasma Stability : Incubate compound in human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • Metabolite ID : Use hepatocyte microsomes + NADPH to identify oxidative metabolites (e.g., piperidine N-demethylation) .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer: Common discrepancies arise from bioavailability or off-target effects. Mitigation strategies:
  • Bioavailability Enhancement : Formulate with cyclodextrins or nanoemulsions to improve solubility (>50 µg/mL target) .
  • Pharmacodynamic Biomarkers : Quantify target engagement in tissues (e.g., Western blot for phosphorylated kinases) .
  • Metabolomics Profiling : Compare metabolite profiles in responsive vs. non-responsive models to identify confounding factors .

Q. Which techniques are recommended for identifying biological targets?

  • Methodological Answer:
  • Affinity Chromatography : Immobilize compound on Sepharose beads, incubate with cell lysates, and elute bound proteins for MS/MS identification .
  • Thermal Shift Assay : Monitor protein denaturation (via SYPRO Orange) to detect ligand-induced stabilization .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes modulating compound sensitivity .

Q. What are common synthetic challenges, and how can they be addressed?

  • Methodological Answer:
Issue Solution
Low sulfonylation yieldUse excess sulfonyl chloride (1.5 eq)
Amide bond hydrolysisAvoid aqueous workup; employ anhydrous Na₂SO₄
Thiophene ring oxidationConduct reactions under N₂ atmosphere

Q. How to design mechanistic studies for elucidating the compound’s mode of action?

  • Methodological Answer:
  • X-ray Crystallography : Co-crystallize with purified target enzymes (e.g., kinases) to resolve binding poses .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) to assess entropy-driven vs. enthalpy-driven interactions .
  • Molecular Dynamics Simulations : Simulate ligand-receptor complexes (AMBER/CHARMM) to predict residence time and allosteric effects .

Q. What formulation strategies improve solubility and stability for in vivo studies?

  • Methodological Answer:
  • Co-solvent Systems : Use PEG-400/EtOH (70:30) to achieve >1 mg/mL solubility .
  • Solid Dispersion : Spray-dry with PVP-VA64 to enhance dissolution rate .
  • Lyophilization : Prepare lyophilized powders (trehalose matrix) for long-term storage .

Q. What regulatory considerations apply to preclinical development?

  • Methodological Answer:
    Follow CRDC guidelines (e.g., RDF2050108 for process control) :
  • Toxicology : Conduct Ames test and hERG channel inhibition assays to prioritize safety .
  • GMP Compliance : Document synthesis steps per ICH Q11 for regulatory filings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.